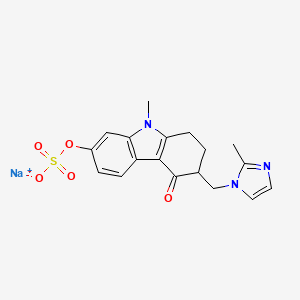
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an active ingredient in antiemetic drugs, particularly those used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate involves several steps. One common method is the Mannich reaction, which involves the condensation of a ketone with formaldehyde and an amine. The process can be summarized as follows:
Starting Materials: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 2-methylimidazole.
Reaction Conditions: The reaction is typically carried out in an organic solvent or a mixture of an organic solvent and water, in the presence of a halosilane compound
Product Isolation: The product is isolated by separating it from the solvent system and purifying it through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pharmacologically active compounds.
Substitution: The imidazole ring can undergo substitution reactions, introducing new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often explored for their potential use in different therapeutic areas .
Applications De Recherche Scientifique
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It is a key ingredient in antiemetic drugs, particularly those used to manage nausea and vomiting in cancer patients
Mécanisme D'action
The compound exerts its effects primarily by acting as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. By blocking these receptors, the compound prevents the initiation of the vomiting reflex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ondansetron: A well-known antiemetic drug with a similar structure and mechanism of action
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting
Dolasetron: Similar in structure and function, used for similar therapeutic purposes
Uniqueness
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness makes it particularly effective in certain clinical scenarios where other antiemetics may not be as effective .
Propriétés
Formule moléculaire |
C18H18N3NaO5S |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
sodium;[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl] sulfate |
InChI |
InChI=1S/C18H19N3O5S.Na/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)22)14-5-4-13(26-27(23,24)25)9-16(14)20(15)2;/h4-5,7-9,12H,3,6,10H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
KRSYUXVEMHVOPR-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


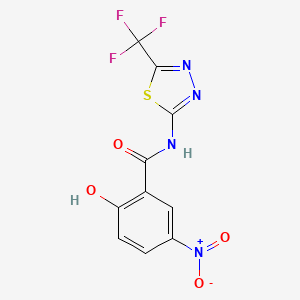
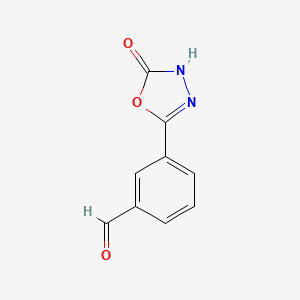
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
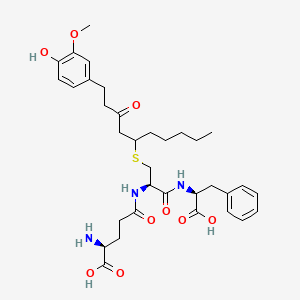
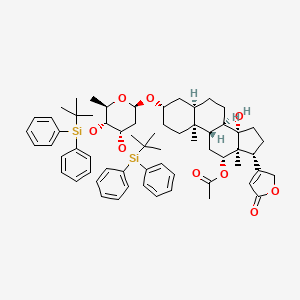
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
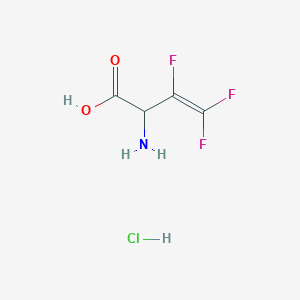
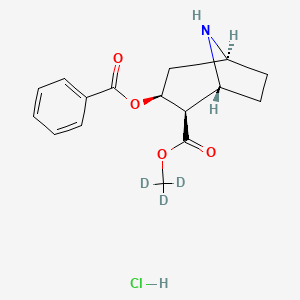
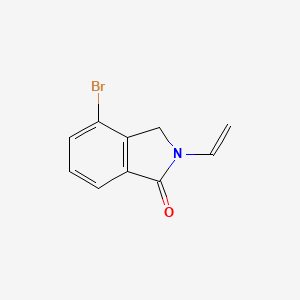
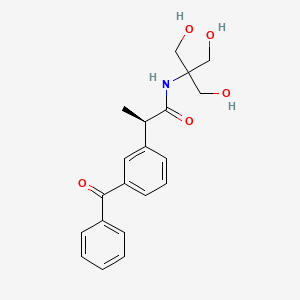
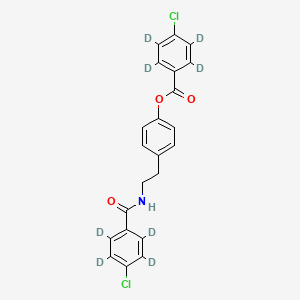
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
